N-(3-nitrophenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide
Overview
Description
N-(3-nitrophenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide is a complex organic compound with a unique structure that includes nitrophenyl, phenylthio, and hydrazinecarbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-nitroaniline with phenyl isothiocyanate to form an intermediate, which is then reacted with phenylthioacetic acid chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols and amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
N-(3-nitrophenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the nature of the target molecules and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds share structural similarities and have been studied for their antimicrobial properties.
Nitro-containing compounds: These compounds are widely used in organic synthesis and have applications in drug development.
Uniqueness
N-(3-nitrophenyl)-2-[phenyl(phenylsulfanyl)acetyl]hydrazinecarbothioamide is unique due to its combination of nitrophenyl, phenylthio, and hydrazinecarbothioamide groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-[(2-phenyl-2-phenylsulfanylacetyl)amino]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c26-20(23-24-21(29)22-16-10-7-11-17(14-16)25(27)28)19(15-8-3-1-4-9-15)30-18-12-5-2-6-13-18/h1-14,19H,(H,23,26)(H2,22,24,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMLELFPWNUYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NNC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])SC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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